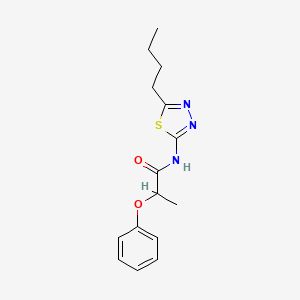

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-4-10-13-17-18-15(21-13)16-14(19)11(2)20-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOLYBICXZYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

Attachment of the Phenoxy Group: The phenoxy group can be attached via nucleophilic substitution reactions using phenol derivatives.

Formation of the Propanamide Moiety: The propanamide moiety can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiadiazole ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

One of the most significant applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide lies in its antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit notable activity against various bacterial strains. For instance, studies have demonstrated that derivatives of thiadiazole can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents in pharmaceuticals.

Histone Deacetylase Inhibition

The compound has also been investigated for its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy in modulating gene expression through HDAC inhibition .

Anti-inflammatory Properties

In addition to its antimicrobial and HDAC inhibitory activities, this compound has shown promise in anti-inflammatory applications. Research indicates that related thiadiazole compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LO), which are critical targets for treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

The compound's structural characteristics also make it a candidate for agricultural applications, particularly as a herbicide. Thiadiazole derivatives have been studied for their ability to inhibit plant growth by interfering with specific metabolic pathways. This property can be harnessed to develop selective herbicides that target unwanted vegetation without harming crops .

Pesticidal Properties

Moreover, this compound may possess insecticidal properties. Compounds with similar structures have been reported to disrupt the nervous system of pests, providing a potential avenue for developing new insecticides that are effective yet environmentally friendly.

Material Science Applications

Polymer Chemistry

In material science, the incorporation of thiadiazole moieties into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers containing thiadiazole units exhibit improved resistance to degradation under heat and stress conditions. This makes them suitable for applications in coatings and advanced materials .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s key structural differentiator is the n-butyl group at the 5-position of the thiadiazole ring, which contrasts with substituents in analogs such as methylthio, benzylthio, or tert-butyl groups. Below is a comparative table of select 1,3,4-thiadiazole derivatives:

Key Observations:

- Steric Effects : The linear n-butyl chain may impose less steric hindrance than the branched tert-butyl group in the analog from , possibly influencing binding to biological targets .

- Thermal Stability : Melting points for analogs range from 132–170°C, suggesting that the target compound’s thermal behavior may fall within this range .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article explores its properties, synthetic routes, biological effects, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C15H19N3O2S |

| Molecular Weight | 305.4 g/mol |

| LogP | 3.8797 |

| Polar Surface Area | 53.664 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Its structure allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-butyl-1,3,4-thiadiazole-2-amine and 2-phenoxypropanoyl chloride.

- Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane or chloroform with a base such as triethylamine to neutralize the hydrochloric acid produced.

- Purification : The final product is purified through recrystallization or chromatographic techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Study Findings : Compounds derived from thiadiazoles have shown effectiveness against various bacterial strains. In vitro studies demonstrated that derivatives of thiadiazoles can inhibit the growth of pathogens like Xanthomonas axonopodis and Mucor species with median effective concentration (EC50) values ranging from 15 to 22 μg/ml .

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives:

- Cytotoxicity Assays : In vitro assays revealed that related compounds possess cytotoxicity against cancer cell lines with IC50 values ranging from 3.58 to 15.36 μM . These compounds were found to induce apoptosis in cancer cells by triggering programmed cell death pathways.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Target Interaction : The compound likely interacts with specific molecular targets or pathways within cells.

- Enzyme Inhibition : It may inhibit certain enzymes or receptors involved in cell proliferation and survival.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives showed promising results against gram-positive and gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on the thiadiazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiadiazole precursor (e.g., 5-butyl-1,3,4-thiadiazol-2-amine) with 2-phenoxypropanoyl chloride under anhydrous conditions. Optimization includes using polar aprotic solvents (e.g., DMF) and coupling agents like DCC to improve yields. Post-synthesis purification via trituration with mildly basic water (pH ~10) enhances purity, as demonstrated in analogous thiadiazole derivatives . Reaction monitoring via TLC (Silica Gel 60 F254) ensures intermediate stability .

| Key Parameters | Example Conditions |

|---|---|

| Solvent | DMF or THF |

| Coupling Agent | DCC or EDC |

| Purification Method | Trituration (pH-adjusted water) |

| Yield Range | 18–91% (dependent on substituents) |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent integration and stereochemistry. For example, δ 1.44 (d, J = 7.1 Hz) in DMSO-d6 indicates alkyl chain protons, while aromatic protons appear at δ 7.25–7.35 .

- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .

- Melting Point : Determined via open capillary tubes; decomposition points (e.g., 212°C) signal thermal stability .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Analogous thiadiazoles show IC50 values in the micromolar range, with activity influenced by substituents (e.g., phenoxy vs. cyclohexyl groups) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., alkyl chain length, aromatic substituents). Conduct systematic structure-activity relationship (SAR) studies using a congeneric series. For example, replacing the butyl group with a phenylacetamido moiety increased anticancer activity by 40% in analogous compounds . Validate findings via orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition).

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways and transition states, as applied in thiophene derivatives .

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Studies on similar compounds show hydrogen bonding with active-site residues (e.g., Met793) .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be mitigated?

- Methodological Answer : Key challenges include low yields in coupling steps and byproduct formation. Mitigation strategies:

- Stepwise Monitoring : Use HPLC or LC-MS to track intermediates.

- Byproduct Removal : Employ column chromatography for polar impurities, as seen in POCl3-mediated syntheses .

- Scalable Purification : Replace recrystallization with flash chromatography for higher throughput .

Data Contradiction Analysis

Q. How do substituent variations impact pharmacological outcomes, and how should conflicting SAR data be interpreted?

- Methodological Answer : Substituents at the 5-position of the thiadiazole ring critically modulate activity. For example:

- A butyl group enhances lipophilicity, improving membrane permeability but reducing solubility.

- Phenoxy groups increase π-π stacking with aromatic residues in enzymes, enhancing inhibition .

- Conflicting data may stem from assay conditions (e.g., serum content affecting compound stability). Replicate studies under standardized protocols .

Advanced Methodological Integration

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction design for this compound?

- Methodological Answer : AI models integrate reaction parameters (temperature, solvent polarity) to predict optimal conditions. For instance, machine learning algorithms trained on thiadiazole syntheses can recommend solvent-catalyst pairs that maximize yield while minimizing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.